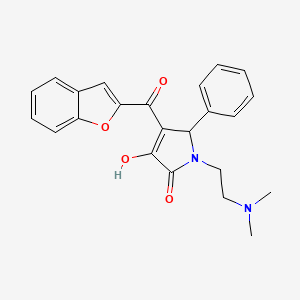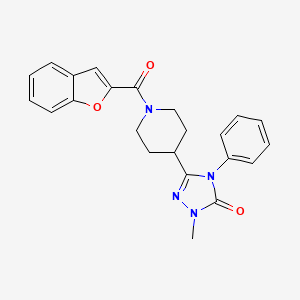![molecular formula C8H5F4NO B2574711 (NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine CAS No. 928064-01-1](/img/structure/B2574711.png)
(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, also known as FPH, is an organic compound with a molecular weight of 207.13 . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of FPH is C8H5F4NO . The InChI code is 1S/C8H5F4NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-3H,4H2 . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
FPH is a powder that is stored at room temperature . The exact physical and chemical properties such as density, boiling point, vapor pressure, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Diagnosis and Treatment Monitoring
One notable application of related compounds to (NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine is in the diagnosis and treatment monitoring of Alzheimer's disease (AD). Specifically, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) has been utilized with positron emission tomography (PET) to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with AD. This research demonstrates the potential of fluoroalkyl and fluoroaryl compounds in facilitating noninvasive techniques for monitoring the progression of AD and evaluating the efficacy of experimental treatments (Shoghi-Jadid et al., 2002).
Synthesis of Fluorinated Compounds for Medicinal Chemistry
Another significant application is in the development of fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group into aromatic compounds. This method is crucial for synthesizing fluorinated pyrazoles and bis-fluorinated pyrazoles, serving as important building blocks in medicinal and agricultural chemistry. The process involves hydroamination reactions, highlighting the versatility and importance of fluoroalkylated compounds in synthetic chemistry and drug development (Schmitt et al., 2017).
Recognition of Hydrophilic Compounds
The self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers demonstrate selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is leveraged in the separation processes and analytical chemistry, showcasing the potential of fluoroalkylated compounds in enhancing the efficiency and selectivity of chemical separation techniques (Sawada et al., 2000).
Safety And Hazards
FPH is labeled with the GHS07 pictogram and the signal word "Warning" . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gear, and handling the compound in a well-ventilated place .
Eigenschaften
IUPAC Name |
(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOOEBBAVIKAEV-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2574630.png)

![Tricyclo[3.3.1.02,7]nonan-6-one](/img/structure/B2574632.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2574636.png)
![1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2574637.png)



![2-(2-Chlorophenyl)-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2574645.png)


![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2574650.png)
![3-(4-Chlorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2574651.png)